molecular formula C18H15N7S2 B3745389 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

Cat. No. B3745389
M. Wt: 393.5 g/mol
InChI Key: NTQQNLFKYORBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione, also known as DMTT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiadiazole derivatives and has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione varies depending on its application. In anticancer research, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. In antiviral research, this compound has been shown to inhibit the activity of viral DNA polymerase, an enzyme that is essential for viral replication. In biochemistry, this compound binds to metal ions and undergoes a change in its fluorescence, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It is also stable under normal laboratory conditions, allowing for long-term storage. However, this compound has some limitations. It is relatively insoluble in water, which can limit its use in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in animal studies.

Future Directions

There are several future directions for 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione research. In medicinal chemistry, this compound can be further optimized to improve its potency and selectivity against cancer cells and viruses. In biochemistry, this compound can be used to develop new fluorescent probes for the detection of metal ions in biological samples. In pharmacology, this compound can be evaluated for its potential as a drug candidate for the treatment of neurological disorders. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of science. Its synthesis method is relatively straightforward, and its scientific research applications are diverse. Its mechanism of action varies depending on its application, and it has various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, and its potential applications are vast.

Scientific Research Applications

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its anticancer, antiviral, and antimicrobial activities. It has been shown to inhibit the growth of cancer cells and viruses by interfering with their DNA replication process. In biochemistry, this compound has been used as a fluorescent probe to detect the presence of metal ions in biological samples. It has also been used as a catalyst in organic synthesis reactions. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.

properties

IUPAC Name

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7S2/c1-12-19-18(26)27-25(12)17-23-15(20-13-8-4-2-5-9-13)22-16(24-17)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQNLFKYORBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)SN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
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2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

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